6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyrimidine ring, with an acetyl group attached to the sixth position.
Mechanism of Action
Target of Action
Similar compounds, such as 5h-thiazolo[3,2-a]pyrimidines, have been reported to act as glutamate receptor antagonists and acetylcholinesterase inhibitors .
Mode of Action
If it acts similarly to related compounds, it may interact with its targets (eg, glutamate receptors or acetylcholinesterase) to inhibit their function . This inhibition could lead to changes in cellular signaling and function.
Biochemical Pathways
Inhibition of acetylcholinesterase would increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
If it acts as an acetylcholinesterase inhibitor, it could lead to increased acetylcholine levels, potentially affecting various physiological processes such as muscle contraction, heart rate, and cognition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of 2-aminothiazoles with ethyl acetoacetate in the presence of acetic or polyphosphoric acid . The reaction proceeds through the formation of intermediate compounds, which are then nitrated with a mixture of nitric and sulfuric acid to yield 6-nitro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-ones. These nitro derivatives are subsequently reduced to the corresponding amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of nitro derivatives to amines is a common reaction.
Substitution: The compound can undergo substitution reactions, such as acylation and alkylation.
Common Reagents and Conditions
Oxidation: Nitric and sulfuric acid mixtures are commonly used for nitration.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Acylation can be performed using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various acylated and alkylated derivatives.
Scientific Research Applications
6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has a wide range of scientific research applications, including:
Comparison with Similar Compounds
6-acetyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can be compared with other thiazolopyrimidine derivatives, such as:
5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one: Lacks the acetyl group at the sixth position, which may affect its biological activity.
6-nitro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one: Contains a nitro group instead of an acetyl group, leading to different reactivity and biological properties.
6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one: The amino group can enhance the compound’s ability to form hydrogen bonds, potentially increasing its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Properties
IUPAC Name |
6-acetyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-5(11)6-4-9-8-10(7(6)12)2-3-13-8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHMMVAJYNHNFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2N(C1=O)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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